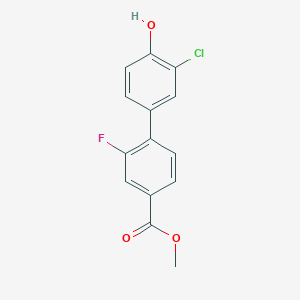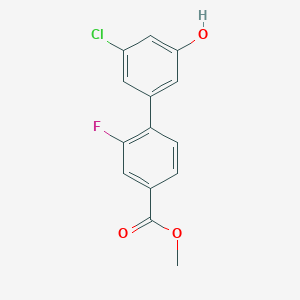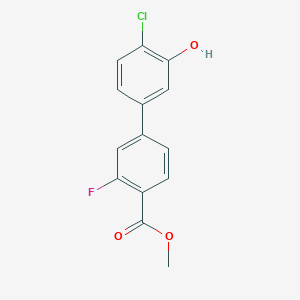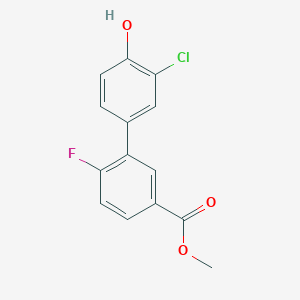
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (3-C5-MSPP) is an organic compound belonging to the group of phenols. It is an aromatic compound with a molecular formula of C8H9ClO3S. Its melting point is around 112-114°C and its boiling point is around 230°C. It is a white solid with a faint odour. 3-C5-MSPP has a wide range of applications in the fields of chemistry, materials science, and biotechnology.
Scientific Research Applications
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has a number of scientific research applications. It is used as a precursor for the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, such as the Wittig reaction and the Friedel-Crafts reaction.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a Lewis acid, meaning that it can donate electrons to molecules, resulting in the formation of new compounds. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as a nucleophile, meaning that it can attack other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% are not yet fully understood. However, it is known that 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an antioxidant, meaning that it can reduce the oxidative damage caused by free radicals. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can act as an anti-inflammatory agent, meaning that it can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is relatively stable and can be used in a variety of reactions. The main limitation of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can limit its use in aqueous systems.
Future Directions
Future research on 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% could focus on its potential applications in the fields of medicine and biotechnology. Additionally, further research could investigate the mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% and its potential biochemical and physiological effects. Furthermore, research could be conducted to develop new synthetic methods for the synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. Finally, research could be conducted to further investigate the advantages and limitations of using 3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments.
Synthesis Methods
3-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized through several methods, including Wittig reactions, Friedel-Crafts reactions, and nitration reactions. Wittig reactions involve the use of a phosphorus ylide to form an alkene. Friedel-Crafts reactions involve the use of an aluminum chloride catalyst to form an aromatic compound. Nitration reactions involve the use of a nitrating agent, such as nitric acid or nitrobenzene, to form a nitro compound.
properties
IUPAC Name |
3-chloro-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBXIOBFNJKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686139 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261972-95-5 |
Source


|
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














